6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy- 6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy-
Brand Name: Vulcanchem
CAS No.: 19845-29-5
VCID: VC0010800
InChI: InChI=1S/C20H23NO3/c1-22-15-5-6-16-14(10-15)8-9-21-12-17-13(11-18(16)21)4-7-19(23-2)20(17)24-3/h4-7,10,18H,8-9,11-12H2,1-3H3
SMILES: COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy-

CAS No.: 19845-29-5

Main Products

VCID: VC0010800

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy- - 19845-29-5

CAS No. 19845-29-5
Product Name 6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy-
Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name 3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Standard InChI InChI=1S/C20H23NO3/c1-22-15-5-6-16-14(10-15)8-9-21-12-17-13(11-18(16)21)4-7-19(23-2)20(17)24-3/h4-7,10,18H,8-9,11-12H2,1-3H3
Standard InChIKey UPXYTXFSZSYUNV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC
Canonical SMILES COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC
Synonyms 6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy-
PubChem Compound 209426
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator